E3 ligase Ligand 23

Vue d'ensemble

Description

Le Ligand E3 ligase 23 est une petite molécule qui se lie aux ligases E3 ubiquitine, qui sont des enzymes jouant un rôle crucial dans le processus d'ubiquitination. L'ubiquitination est une modification post-traductionnelle où les protéines ubiquitines sont attachées à une protéine substrat, la marquant pour la dégradation par le protéasome. Ce processus est essentiel pour maintenir l'homéostasie cellulaire et réguler divers processus biologiques, notamment le cycle cellulaire, la réparation de l'ADN et la transduction du signal .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Ligand E3 ligase 23 implique généralement plusieurs étapes, notamment la formation d'intermédiaires clés et la réaction de couplage finale. La voie de synthèse peut varier en fonction de la structure spécifique du ligand, mais les étapes courantes comprennent :

- Formation de l'échafaudage central par des réactions de cyclisation.

- Introduction de groupes fonctionnels par des réactions de substitution.

- Couplage final avec la partie de liaison à la ligase E3 dans des conditions douces pour préserver l'intégrité du ligand .

Méthodes de production industrielle : La production industrielle du Ligand E3 ligase 23 implique la mise à l'échelle de la synthèse en laboratoire à une plus grande échelle. Cela nécessite l'optimisation des conditions de réaction, des processus de purification et des mesures de contrôle qualité pour garantir la cohérence et la pureté du produit final. Des techniques telles que la chromatographie liquide haute performance et la spectrométrie de masse sont couramment utilisées pour l'évaluation de la qualité .

Analyse Des Réactions Chimiques

Types de réactions : Le Ligand E3 ligase 23 subit diverses réactions chimiques, notamment :

Oxydation : Introduction d'atomes d'oxygène dans le ligand, souvent à l'aide d'agents oxydants comme le peroxyde d'hydrogène.

Réduction : Élimination d'atomes d'oxygène ou ajout d'atomes d'hydrogène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : Remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs nucléophiles ou électrophiles.

Réactifs et Conditions Courants :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Composés halogénés, nucléophiles comme les amines ou les thiols.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

4. Applications de la Recherche Scientifique

Le Ligand E3 ligase 23 a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier le processus d'ubiquitination et développer de nouvelles sondes chimiques.

Biologie : Aide à comprendre le rôle de l'ubiquitination dans les processus cellulaires et les mécanismes de la maladie.

Médecine : Applications thérapeutiques potentielles dans le ciblage de protéines spécifiques pour la dégradation, en particulier dans le traitement du cancer.

Industrie : Utilisé dans le développement de chimères de ciblage de la protéolyse (PROTAC) pour la dégradation ciblée des protéines

5. Mécanisme d'Action

Le Ligand E3 ligase 23 exerce ses effets en se liant aux ligases E3 ubiquitine, facilitant le transfert de l'ubiquitine de l'enzyme de conjugaison E2 à la protéine substrat. Ce processus implique la formation d'un complexe ternaire entre le ligand, la ligase E3 et le substrat, conduisant à l'ubiquitination et à la dégradation protéasomique subséquente de la protéine cible. Ce mécanisme est crucial pour réguler les niveaux de protéines et maintenir l'homéostasie cellulaire .

Composés Similaires :

Ligand de von Hippel–Lindau : Une autre petite molécule qui se lie à la ligase E3 de von Hippel–Lindau.

Ligand de céréblon : Se lie à la ligase E3 de céréblon et est couramment utilisé dans les PROTAC.

Unicité : Le Ligand E3 ligase 23 est unique par son affinité de liaison spécifique et sa sélectivité pour certaines ligases E3, ce qui en fait un outil précieux pour la dégradation ciblée des protéines. Sa structure chimique distincte et ses propriétés de liaison le différencient des autres ligands, offrant des avantages uniques dans la recherche et les applications thérapeutiques .

Applications De Recherche Scientifique

E3 ligase Ligand 23 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool for studying the ubiquitination process and developing new chemical probes.

Biology: Helps in understanding the role of ubiquitination in cellular processes and disease mechanisms.

Medicine: Potential therapeutic applications in targeting specific proteins for degradation, particularly in cancer treatment.

Industry: Utilized in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation

Mécanisme D'action

E3 ligase Ligand 23 exerts its effects by binding to E3 ubiquitin ligases, facilitating the transfer of ubiquitin from the E2 conjugating enzyme to the substrate protein. This process involves the formation of a ternary complex between the ligand, E3 ligase, and the substrate, leading to ubiquitination and subsequent proteasomal degradation of the target protein. This mechanism is crucial for regulating protein levels and maintaining cellular homeostasis .

Comparaison Avec Des Composés Similaires

Von Hippel–Lindau Ligand: Another small molecule that binds to the von Hippel–Lindau E3 ligase.

Cereblon Ligand: Binds to the cereblon E3 ligase and is commonly used in PROTACs.

Uniqueness: E3 ligase Ligand 23 is unique in its specific binding affinity and selectivity for certain E3 ligases, making it a valuable tool for targeted protein degradation. Its distinct chemical structure and binding properties differentiate it from other ligands, providing unique advantages in research and therapeutic applications .

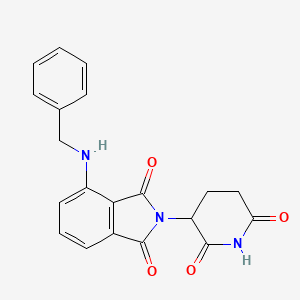

Propriétés

Formule moléculaire |

C20H17N3O4 |

|---|---|

Poids moléculaire |

363.4 g/mol |

Nom IUPAC |

4-(benzylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C20H17N3O4/c24-16-10-9-15(18(25)22-16)23-19(26)13-7-4-8-14(17(13)20(23)27)21-11-12-5-2-1-3-6-12/h1-8,15,21H,9-11H2,(H,22,24,25) |

Clé InChI |

JBYQCGLMICPOSQ-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CC=CC=C4 |

Origine du produit |

United States |

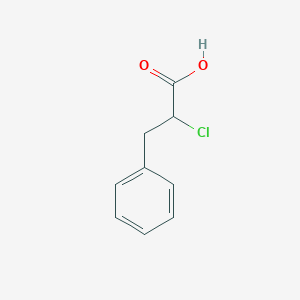

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)acetic acid](/img/structure/B8759182.png)